molecular formula C11H21BrO B3262783 2-(Bromomethyl)-2-butylhexanal CAS No. 361373-66-2

2-(Bromomethyl)-2-butylhexanal

Cat. No.: B3262783
CAS No.: 361373-66-2
M. Wt: 249.19 g/mol
InChI Key: UAUBIICDQGRFJE-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-butylhexanal is an organic compound that features a bromomethyl group attached to a butylhexanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-butylhexanal typically involves the bromination of a suitable precursor. One common method is the bromination of 2-butylhexanal using bromine in the presence of a catalyst such as triphenylphosphine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2-butylhexanal undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction Reactions: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of compounds like 2-(azidomethyl)-2-butylhexanal or 2-(thiocyanatomethyl)-2-butylhexanal.

    Oxidation: Formation of 2-(bromomethyl)-2-butylhexanoic acid.

    Reduction: Formation of 2-(bromomethyl)-2-butylhexanol.

Scientific Research Applications

2-(Bromomethyl)-2-butylhexanal has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.

    Material Science: Used in the preparation of polymers and other materials with specific properties.

    Biological Studies: Investigated for its reactivity and interactions with biological molecules.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-butylhexanal involves its reactivity due to the presence of the bromomethyl and aldehyde groups. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in substitution reactions. The aldehyde group can participate in various redox reactions, further expanding its utility in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-2-butylhexanal
  • 2-(Iodomethyl)-2-butylhexanal
  • 2-(Hydroxymethyl)-2-butylhexanal

Uniqueness

2-(Bromomethyl)-2-butylhexanal is unique due to the presence of the bromomethyl group, which is more reactive compared to its chloro or iodo counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for more efficient and selective reactions.

Properties

IUPAC Name

2-(bromomethyl)-2-butylhexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BrO/c1-3-5-7-11(9-12,10-13)8-6-4-2/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUBIICDQGRFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)(CBr)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Bromomethyl)-2-butylhexanal
Reactant of Route 2
2-(Bromomethyl)-2-butylhexanal
Reactant of Route 3
2-(Bromomethyl)-2-butylhexanal
Reactant of Route 4
2-(Bromomethyl)-2-butylhexanal
Reactant of Route 5
2-(Bromomethyl)-2-butylhexanal
Reactant of Route 6
2-(Bromomethyl)-2-butylhexanal

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